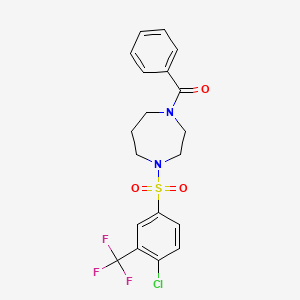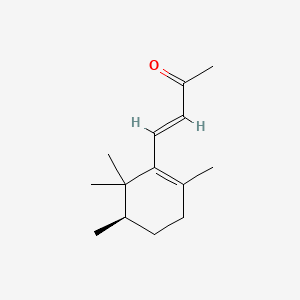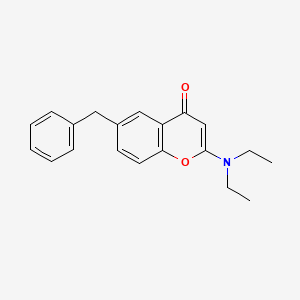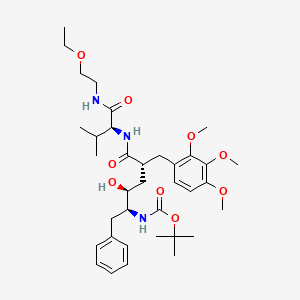
14-Oxa-2,8,11-triazahexadecanoic acid, 4-hydroxy-9-(1-methylethyl)-7,10-dioxo-3-(phenylmethyl)-6-((2,3,4-trimethoxyphenyl)methyl)-, 1,1-dimethylethyl ester, (3S-(3R*,4R*,6S*,9R*))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Oxa-2,8,11-triazahexadecanoic acid, 4-hydroxy-9-(1-methylethyl)-7,10-dioxo-3-(phenylmethyl)-6-((2,3,4-trimethoxyphenyl)methyl)-, 1,1-dimethylethyl ester, (3S-(3R*,4R*,6S*,9R*))- is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the Core Structure: This involves the construction of the main carbon skeleton through reactions such as aldol condensation, Michael addition, or Diels-Alder reactions.
Functional Group Modifications: Introduction of functional groups like hydroxyl, ester, and amide groups through reactions such as esterification, amidation, and hydroxylation.
Final Assembly: Coupling of intermediate compounds using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production may involve optimization of the synthetic route to enhance yield and purity. This could include:
Catalysis: Use of catalysts to increase reaction efficiency.
Purification Techniques: Methods like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3.
Reducing Agents: NaBH4, LiAlH4.
Coupling Agents: EDC, DCC.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, it may be used to study enzyme interactions, as its structure can mimic natural substrates or inhibitors.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, it may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, preventing substrate binding.
Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
14-Oxa-2,8,11-triazahexadecanoic acid derivatives: Compounds with similar core structures but different functional groups.
Other Triaza Compounds: Compounds containing the triaza moiety with variations in the carbon skeleton.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
178047-85-3 |
|---|---|
Molecular Formula |
C36H55N3O9 |
Molecular Weight |
673.8 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3S,5R)-6-[[(2S)-1-(2-ethoxyethylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-6-oxo-1-phenyl-5-[(2,3,4-trimethoxyphenyl)methyl]hexan-2-yl]carbamate |
InChI |
InChI=1S/C36H55N3O9/c1-10-47-19-18-37-34(42)30(23(2)3)39-33(41)26(21-25-16-17-29(44-7)32(46-9)31(25)45-8)22-28(40)27(20-24-14-12-11-13-15-24)38-35(43)48-36(4,5)6/h11-17,23,26-28,30,40H,10,18-22H2,1-9H3,(H,37,42)(H,38,43)(H,39,41)/t26-,27+,28+,30+/m1/s1 |
InChI Key |
AVSXVULTSHTIFT-KGVZJERPSA-N |
Isomeric SMILES |
CCOCCNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=C(C(=C(C=C1)OC)OC)OC)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CCOCCNC(=O)C(C(C)C)NC(=O)C(CC1=C(C(=C(C=C1)OC)OC)OC)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


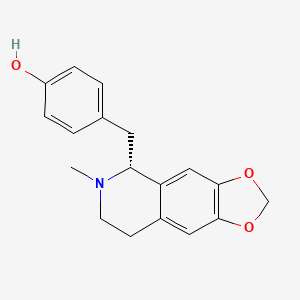
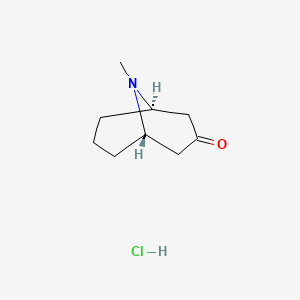
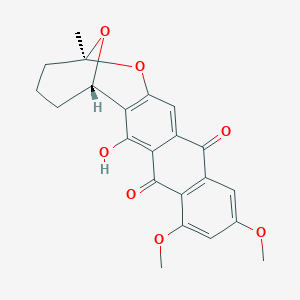
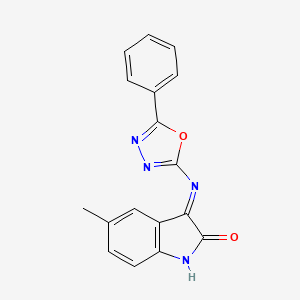
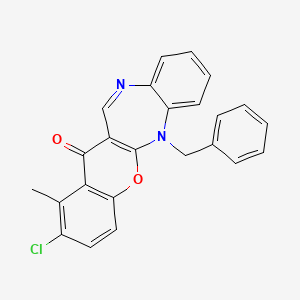
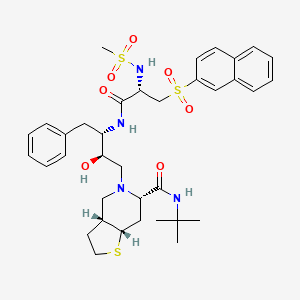

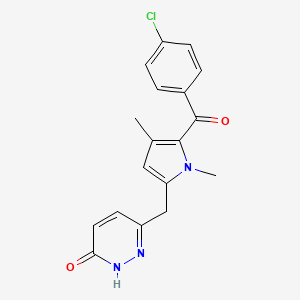
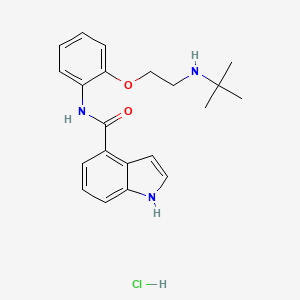
![(E)-but-2-enedioic acid;1-[3-(heptoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12758588.png)
